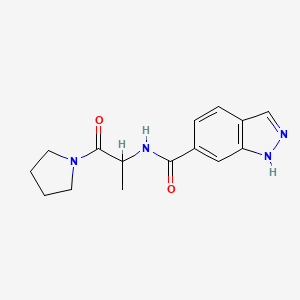
N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide, also known as JWH-018, is a synthetic cannabinoid that has gained popularity in recent years. It is a psychoactive compound that is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of marijuana. JWH-018 is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a role in various physiological processes.
Mécanisme D'action
N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide acts on the cannabinoid receptors, which are found throughout the body. These receptors are responsible for mediating the effects of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, as well as exogenous cannabinoids, such as THC and N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide. When N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide binds to the cannabinoid receptors, it produces a range of effects, including analgesia, sedation, and euphoria.
Biochemical and Physiological Effects
N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide has been shown to produce a wide range of biochemical and physiological effects in animal models. These effects include analgesia, sedation, hypothermia, and changes in locomotor activity. N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide has also been shown to produce a range of behavioral effects, including anxiety, panic, and paranoia.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide has several advantages as a research tool. It is a potent agonist of the cannabinoid receptors, and produces a wide range of physiological and behavioral effects. It is also relatively stable and easy to synthesize. However, there are also several limitations to using N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide in research. It is a psychoactive compound, and its effects can be difficult to control. It is also illegal in many countries, which can limit its availability for research purposes.
Orientations Futures
There are several possible future directions for research on N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide. One area of interest is the development of novel cannabinoid receptor agonists that have more selective effects than N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide. Another area of interest is the study of the long-term effects of N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide use, both in animal models and in humans. Finally, there is a need for more research on the potential therapeutic applications of N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide and other synthetic cannabinoids.
Méthodes De Synthèse
N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide is synthesized by reacting 1-pentyl-3-(1-naphthoyl)indole with N-methylpyrrolidine-2-one in the presence of a Lewis acid catalyst. The reaction yields N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide as a white powder, which is then purified by chromatography.
Applications De Recherche Scientifique
N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been shown to have a high affinity for the cannabinoid receptors, and to produce a wide range of physiological and behavioral effects in animal models.
Propriétés
IUPAC Name |
N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)-1H-indazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-10(15(21)19-6-2-3-7-19)17-14(20)11-4-5-12-9-16-18-13(12)8-11/h4-5,8-10H,2-3,6-7H2,1H3,(H,16,18)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJRRINLUIEKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)NC(=O)C2=CC3=C(C=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[Methyl(2-methylsulfonylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6647321.png)
![3-[(3-Chloro-4-cyanophenyl)sulfonyl-cyclopropylamino]propanoic acid](/img/structure/B6647325.png)

![2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide](/img/structure/B6647336.png)
![4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid](/img/structure/B6647349.png)
![3-[(4-Chloro-2-iodobenzoyl)amino]propanoic acid](/img/structure/B6647355.png)
![1-Ethyl-3-[(2-methyl-1,3-thiazol-5-yl)methyl]benzimidazol-2-one](/img/structure/B6647361.png)
![4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline](/img/structure/B6647367.png)
![6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine](/img/structure/B6647368.png)
![1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea](/img/structure/B6647386.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B6647391.png)
![N-[2-(1-methylpiperidin-4-yl)ethyl]butanamide](/img/structure/B6647392.png)
![2-imidazol-1-yl-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6647394.png)